Ouabagenin
Overview
Description
Ouabagenin is a bioactive cardenolide, a class of steroid known for its potent activity on the cardiac glycoside binding site of Na, K-ATPase, which is an enzyme critical for maintaining the sodium and potassium balance in cells . It is a complex cardiotonic steroid with a highly oxygenated skeleton . Ouabagenin and its analogs have been studied for their potential in treating congestive heart failure due to their ability to inhibit Na, K-ATPase .
Synthesis Analysis
The synthesis of ouabagenin has been a subject of interest due to its medicinal relevance. A scalable synthesis approach has been developed, which includes a strategic redox relay and creative indirect methods to install the six hydroxyl groups in the steroid's framework . This synthesis has resulted in efficient access to ouabagenin and its key precursors, allowing for the generation of various analogs . Another study reports the development of a concise synthesis of ouabagenin, focusing on the hydroxylation at the C19 position and the installation of the butenolide moiety at the C17 position . Additionally, the synthesis of the fully functionalized A/B ring of ouabagenin has been achieved, with a key Robinson annulation step creating the desired carbon framework .
Molecular Structure Analysis
Ouabagenin's structure has been a topic of investigation, particularly the so-called "endogenous ouabain," which is a sodium pump inhibitor in mammals. Structural analysis has been complicated by ouabagenin-borate complexation in borosilicate glassware, but recent purification and NMR studies have helped identify the structure more accurately . The molecule's polyhydroxylated nature makes it a polydentate ligand to inorganic species, suggesting that in its physiological environment, ouabagenin may exist as some unknown complex .
Chemical Reactions Analysis
Ouabagenin interacts with Na, K-ATPase, and this interaction has been characterized as essentially irreversible at physiological temperatures and pH . The inhibitory characteristics of ouabagenin on Na, K-ATPase have been compared to ouabain, with studies showing that ouabagenin reversibly inhibits the enzyme and binds to the same sites as ouabain . The interaction involves both the sugar and steroid portions of the molecule, and ouabagenin is a noncompetitive inhibitor with respect to sodium and ATP .
Physical and Chemical Properties Analysis
The physical and chemical properties of ouabagenin are closely related to its structure and its interaction with biological molecules. Ouabagenin's ability to inhibit Na, K-ATPase is influenced by the presence of ions such as Mg2+, Na+, and K+, as well as nucleotides and orthophosphate . The compound's inhibitory effect on lymphocyte transformation is not specific to PHA-activation, as it inhibits the mixed lymphocyte reaction at similar concentrations . The compound's interaction with the enzyme is also influenced by the extracellular K+ ion concentration, as seen in studies where lowering the K+ concentration reduced the ouabagenin concentration necessary for inducing hemoglobin synthesis in erythroleukemic cells .
Scientific Research Applications
Synthesis and Chemical Applications
- Ouabagenin, a complex cardiotonic steroid, has been synthesized for exploring its potential in medical applications. The synthesis involves hydroxylation and the addition of a butenolide moiety, with methodologies developed also applied to novel corticosteroid analogues (Renata et al., 2015). Additionally, a scalable synthesis approach has been established, featuring creative methods for hydroxylating carbon centers in the steroid framework (Renata et al., 2013).
Cellular Growth and Proliferation
- Ouabagenin has been studied for its impact on cell growth and proliferation in organotypic culture, displaying control over cell growth in a dose-dependent and tissue-unspecific manner. This includes effects on nerve, cardiac, retina, and liver tissue (Penniiaĭnen et al., 2014).
Medical Imaging and Diagnostic Applications
- In medical imaging, iodoacetylated and chloroacetylated ouabagenins have been synthesized, with potential for conversion to radiolabeled tracers for myocardial imaging. This application leverages ouabagenin's binding ability to myocardial Na+, K(+)-ATPase (Chatterjee et al., 1995).
Biological and Pharmacological Studies
- Ouabagenin's role as a liver X receptor (LXR) ligand has been revealed, showing potential in addressing hypertension and related conditions. It differs from conventional LXR ligands by primarily activating the LXRβ subtype without significant impact on LXRα (Tamura et al., 2018).
- Studies have explored ouabagenin's interactions with Na+, K+-ATPase inhibitors and its effects on blood pressure and heart rate in animal models. These insights contribute to understanding its potential role in cardiovascular therapies (Pamnani et al., 1991).
- The binding kinetics and inhibitory potency of ouabagenin on Na+, K+-ATPase have been examined, providing insights crucial for drug development targeting slow-binding inhibitors (Noël et al., 2018).
Skin Growth and Development
- The influence of ouabagenin on skin growth, particularly in organotypic cultures of chicken embryo skin explants, has been studied, indicating its interaction with the α1-isoform of Na+, K+-ATPase (Penniyaynen et al., 2013).
Contraceptive Research
- Ouabagenin analogues have been investigated as selective inhibitors of Na, K-ATPase α4 isoform, highlighting their potential in male contraception. These studies focus on the inhibition's impact on sperm function and motility (Syeda et al., 2018).
Safety And Hazards
Ouabagenin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The findings of a study suggested that selected derivatives exhibited significant inhibiting potential of anti-cancer proteins and EGFR . These novel steroidal derivatives are subjected to in silico analysis for the first time against lung cancer. These compounds possess potential anti-cancerous properties and can be explored further for in vitro and in vivo studies .
properties
IUPAC Name |
3-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,3,5,11,14-pentahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O8/c1-20-9-16(26)19-15(23(20,30)5-3-14(20)12-6-18(28)31-10-12)2-4-21(29)8-13(25)7-17(27)22(19,21)11-24/h6,13-17,19,24-27,29-30H,2-5,7-11H2,1H3/t13-,14+,15+,16+,17+,19+,20+,21-,22+,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSABLKMKAINIU-QOHCMMFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(C(CC(C5)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3([C@@H](C[C@@H](C5)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026559 | |
Record name | Ouabagenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ouabagenin | |
CAS RN |
508-52-1 | |
Record name | Ouabagenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=508-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ouabagenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ouabagenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,3,5,11,14-pentahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OUABAGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2692W2T67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.